REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1Cl.P.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:17][C:18]([CH3:20])=[O:19]>C(Cl)C=CC1C=CC=CC=1.[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:17][C:18](=[O:19])[CH3:20] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
142.4 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)Cl
|
Name
|
|
Quantity
|
24.4 mg
|
Type
|
reactant
|
Smiles
|
P
|
Name
|
Cs2CO3
|
Quantity
|
651.9 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
palladium cinnamyl chloride
|
Quantity
|
7.8 mg
|
Type
|
catalyst
|
Smiles
|
C(C=CC1=CC=CC=C1)Cl.[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This reaction is carried out in the same manner as the reaction in example 3
|
Type
|
CUSTOM
|
Details
|
at 90° C.
|
Type
|
CUSTOM
|
Details
|
for 22 h
|
Duration
|
22 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138.4 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |